

Tridecanoic Acid: A Comprehensive Technical Guide on its Discovery, Metabolism, and Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tridecanoate*

Cat. No.: *B1259635*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tridecanoic acid (C13:0), a saturated odd-chain fatty acid, has transitioned from being a mere analytical standard to a molecule of significant interest in metabolic research. Historically overshadowed by its even-chain counterparts, recent studies have illuminated its unique metabolic fate and potential role as a biomarker for diet-microbiome interactions. This technical guide provides an in-depth exploration of the discovery and history of tridecanoic acid research, its physicochemical properties, biological significance, and metabolic pathways. Furthermore, it details key experimental protocols and visualizes complex biological processes to serve as a comprehensive resource for professionals in the field.

Introduction and Historical Perspective

Tridecanoic acid, also known as tridecylic acid, is a 13-carbon saturated fatty acid (SFA) with the chemical formula $\text{CH}_3(\text{CH}_2)_{11}\text{COOH}$.^[1] Unlike the more abundant even-chain fatty acids, odd-chain saturated fatty acids (OCSFAs) like tridecanoic acid are present in human tissues at much lower concentrations.^[2] For many years, OCSFAs were considered of little physiological importance and were primarily used as internal standards in the gas chromatography-mass spectrometry (GC-MS) analysis of total fatty acids, owing to their presumed metabolic inertness and low natural abundance.^[2]

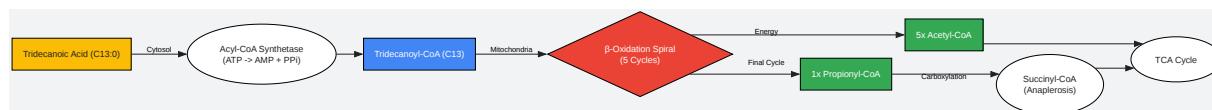
The discovery of tridecanoic acid was not a singular event but rather a part of the broader scientific endeavor to isolate and characterize the myriad of fatty acids present in natural sources. It is found in dairy products and is also a product of the anaerobic biodegradation of n-hexadecane.^[3] Emerging evidence indicates that a significant portion of OCSFAs, including tridecanoic acid, originates from microbial lipogenesis in the gut or the rumen of animals.^{[1][4]} This microbial origin has positioned tridecanoic acid as a potential biomarker for assessing diet and the health of the gut microbiome.^[4]

Physicochemical Properties

The physical and chemical characteristics of tridecanoic acid are fundamental to its biological function and analytical detection. It presents as a white, waxy solid at room temperature.^[5] Due to its long hydrophobic carbon chain, it is poorly soluble in water but readily dissolves in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).^{[5][6][7]}

Property	Value	References
Chemical Formula	$C_{13}H_{26}O_2$	[8][9][10]
Molecular Weight	214.34 g/mol	[9][10][11]
CAS Number	638-53-9	[8][9][10]
Melting Point	41-43 °C	[8][9]
Boiling Point	236 °C at 100 mmHg	[8][9][12]
Appearance	White crystalline solid/powder	[7][8]
Water Solubility	0.033 mg/mL (practically insoluble)	[13][14]
Solubility in Organic Solvents	Soluble in ethanol (~25 mg/ml), DMSO (~10 mg/ml), DMF (~25 mg/ml)	[3][7]
XLogP3	4.7	[11][14]

Biological Significance and Metabolism


Tridecanoic acid's primary biological significance lies in its unique metabolic pathway as an odd-chain fatty acid. This distinction has implications for energy production and metabolic regulation.

Sources and Uptake

Tridecanoic acid enters the human system primarily through diet, particularly from dairy fats, and through the metabolic activity of the gut microbiota.^{[4][6]} Its rarity in human plasma makes it a sensitive tracer for studying diet-microbiome interactions.^[4]

Mitochondrial β -Oxidation

Once inside the cell, tridecanoic acid is activated to its coenzyme A (CoA) derivative, tridecanoyl-CoA, and undergoes β -oxidation within the mitochondria.^[15] This process involves a repeating cycle of four enzymatic reactions that sequentially cleave two-carbon units in the form of acetyl-CoA.^[15] Because tridecanoic acid has an odd number of carbon atoms (13), the final round of β -oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.^{[4][15]}

[Click to download full resolution via product page](#)

Figure 1: Mitochondrial β -oxidation of tridecanoic acid. (Max Width: 760px)

This metabolic outcome is distinct from even-chain fatty acids, which exclusively produce acetyl-CoA.^[4] The acetyl-CoA enters the tricarboxylic acid (TCA) cycle for energy generation.^[15] The propionyl-CoA is converted to succinyl-CoA, which also enters the TCA cycle.^[4] This process, known as anaplerosis, replenishes TCA cycle intermediates, which is particularly important for supporting gluconeogenesis (the synthesis of glucose).^[4]

Interaction with Signaling Pathways

While direct research on tridecanoic acid's role in signaling is still emerging, its nature as a fatty acid suggests potential interactions with key metabolic regulators, such as Peroxisome Proliferator-Activated Receptors (PPARs).

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are a group of nuclear receptors that act as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.[\[15\]](#) Fatty acids and their derivatives are natural ligands for PPARs.

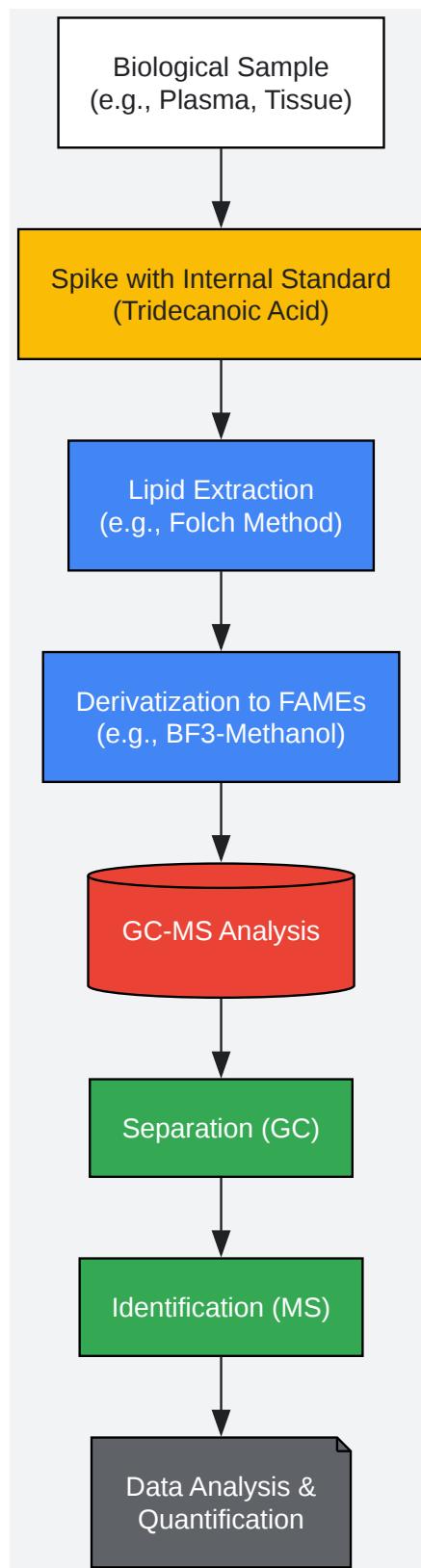
- PPAR α : Primarily expressed in tissues with high fatty acid catabolism rates like the liver and heart, PPAR α activation increases fatty acid uptake and oxidation. It is plausible that tridecanoic acid can act as a PPAR α agonist.[\[15\]](#)
- PPAR γ : Abundant in adipose tissue, PPAR γ is a master regulator of fat cell differentiation (adipogenesis) and promotes the storage of fatty acids.[\[15\]](#)
- PPAR δ (or β): Widely expressed, PPAR δ activation also enhances fatty acid oxidation.[\[15\]](#)

Figure 2: Conceptual diagram of PPAR activation by fatty acids. (Max Width: 760px)

Experimental Protocols and Applications

Tridecanoic acid's most established application in research is as an internal standard for the quantification of other fatty acids in complex biological samples.[\[16\]](#)[\[17\]](#) This is crucial for ensuring the accuracy and reproducibility of analytical methods.

General Protocol: Fatty Acid Analysis by GC-MS


Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for fatty acid profiling. The protocol involves extraction, derivatization to volatile fatty acid methyl esters (FAMEs), and subsequent analysis.

Methodology:

- Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue, cell culture) using a solvent mixture, commonly a modified Folch extraction with chloroform and

methanol.[18]

- Internal Standard Spiking: A known amount of tridecanoic acid (in a solvent like methanol) is added to the sample before extraction. This accounts for sample loss during preparation.[18]
- Transesterification (Derivatization): The extracted lipids are converted to FAMEs. This is typically achieved by heating the sample with a reagent like boron trifluoride (BF_3) in methanol.[16] This reaction converts the non-volatile fatty acids into their volatile methyl esters.
- Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture into an organic solvent like hexane.
- GC-MS Analysis: The FAMEs mixture is injected into the GC-MS system.
 - Gas Chromatography (GC): The FAMEs are separated based on their boiling points and polarity as they pass through a long capillary column.[18]
 - Mass Spectrometry (MS): The separated FAMEs are ionized and fragmented. The mass spectrometer detects these fragments, creating a unique mass spectrum for each compound, which allows for definitive identification.[18]
- Quantification: The concentration of each fatty acid is determined by comparing the peak area of its corresponding FAME to the peak area of the tridecanoic acid methyl ester internal standard.

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for fatty acid analysis using GC-MS. (Max Width: 760px)

Conclusion and Future Directions

Tridecanoic acid has evolved from a simple analytical tool to a subject of significant metabolic inquiry. Its unique position as an odd-chain fatty acid provides a direct link between the gut microbiome, diet, and host metabolism, particularly through the anaplerotic pathway of propionyl-CoA.

Future research should focus on several key areas:

- **Elucidating Specific Signaling Roles:** Investigating the direct effects of tridecanoic acid on nuclear receptors like PPARs and other signaling pathways is crucial.
- **Clinical Biomarker Validation:** Further studies are needed to validate tridecanoic acid as a robust biomarker for specific dietary patterns, gut dysbiosis, or metabolic diseases.
- **Therapeutic Potential:** Exploring the potential health benefits of supplementation with tridecanoic acid or other OCSFAs, particularly in the context of metabolic health and insulin sensitivity, warrants investigation.[\[19\]](#)

This guide provides a foundational understanding of tridecanoic acid, offering researchers and drug development professionals a detailed overview of its history, properties, and the experimental approaches necessary to further unravel its role in human health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tridecylic acid - Wikipedia [en.wikipedia.org]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]

- 4. news-medical.net [news-medical.net]
- 5. CAS 638-53-9: Tridecanoic acid | CymitQuimica [cymitquimica.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tridecanoic acid, 638-53-9 [thegoodscentscompany.com]
- 9. Tridecanoic acid ≥98 Tricyclic acid [sigmaaldrich.com]
- 10. scbt.com [scbt.com]
- 11. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. Human Metabolome Database: Showing metabocard for Tridecanoic acid (HMDB0000910) [hmdb.ca]
- 14. scent.vn [scent.vn]
- 15. benchchem.com [benchchem.com]
- 16. Application of tridecanoic acid in analytical method_Chemicalbook [chemicalbook.com]
- 17. Tridecanoic acid analytical standard 638-53-9 [sigmaaldrich.com]
- 18. A comprehensive method for determination of fatty acids in the initial oral biofilm (pellicle) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. healthguidetr.com [healthguidetr.com]
- To cite this document: BenchChem. [Tridecanoic Acid: A Comprehensive Technical Guide on its Discovery, Metabolism, and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1259635#discovery-and-history-of-tridecanoic-acid-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com